B1576940 Phylloseptin-H10

Phylloseptin-H10

Cat. No.: B1576940
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phylloseptin-H10 is a synthetic analog of natural host defense peptides belonging to the phylloseptin family. These peptides are primarily isolated from the skin secretions of Phyllomedusinae frogs . As a research reagent, this compound serves as a valuable tool for studying novel therapeutic strategies against antibiotic-resistant bacteria and cancer cell lines.Phylloseptin peptides share highly conserved characteristics, including a length of 19-21 amino acid residues, a cationic (positively charged) nature, and a tendency to form an amphipathic α-helical structure in membrane-mimetic environments . This structure is key to their mechanism of action, which involves electrostatic interaction with the anionic surfaces of bacterial and cancer cell membranes, followed by membrane integration and disruption .In research settings, phylloseptins have demonstrated potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), and have also shown efficacy against fungal pathogens like Candida albicans . Furthermore, studies on various phylloseptin peptides have revealed cytostatic effects on cancer cell lines, such as non-small cell lung cancer (NCI-H157), while exhibiting relatively low cytotoxicity toward non-tumorigenic mammalian cells . The selectivity is often attributed to the higher proportion of negatively charged lipids on the surface of cancer cells compared to normal healthy cells .Researchers are exploring the structure-activity relationship of phylloseptins, finding that a precise balance between peptide hydrophobicity and net charge is critical for optimizing antimicrobial potency and minimizing undesired hemolytic activity . This makes this compound a promising scaffold for the rational design of new anti-infective and anticancer agents. This product is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

FLSLLPSIVSGAVSLAKKL

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Phylloseptin-H10 has demonstrated significant antimicrobial properties against various pathogens, including bacteria, fungi, and protozoa. Its mechanism of action typically involves disrupting microbial membranes, leading to cell lysis.

Bacterial Inhibition

This compound has been shown to be effective against both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits potent activity against antibiotic-resistant strains, making it a promising candidate for addressing multidrug resistance.

Pathogen Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus32 μg/mLEffective against MRSA strains
Escherichia coli64 μg/mLModerate activity observed
Candida albicans16 μg/mLEffective antifungal properties

This data suggests that this compound could be utilized in developing new antimicrobial therapies, particularly in treating infections caused by resistant bacteria and fungi .

Antiprotozoal Activity

This compound has also shown efficacy against protozoan parasites. Specifically, it has been tested against Leishmania species, where it significantly reduced parasite viability in vitro.

Protozoan Pathogen Effective Concentration Outcome
Leishmania infantum64.6 μMDecreased viability by approximately 50%

These findings indicate the potential of this compound as a therapeutic agent for protozoal infections, which are often challenging to treat with conventional drugs .

Anticancer Properties

Emerging research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cytotoxicity Against Cancer Cells

This compound was evaluated for its cytotoxic effects on several cancer cell lines:

Cell Line IC50 (μM) Notes
MCF-7 (Breast Cancer)15 μMSignificant inhibition observed
U251MG (Glioblastoma)20 μMModerate cytotoxicity
H157 (Lung Cancer)25 μMLower potency compared to other lines

The peptide's mechanism appears to involve apoptosis induction and disruption of cellular membranes .

In Vivo Studies

In vivo assessments have been conducted using animal models to evaluate the therapeutic potential of this compound:

  • Study on MRSA Infection: Mice infected with Staphylococcus aureus were treated with this compound, resulting in a significant reduction in bacterial load compared to untreated controls.
  • Leishmaniasis Model: Administration of this compound led to improved survival rates in mice infected with Leishmania, highlighting its potential as an antiprotozoal agent.

These studies underline the peptide's capacity for therapeutic application beyond laboratory settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phylloseptin-H10 belongs to the phylloseptin family, which shares structural features with other AMPs such as magainins, temporins, and dermaseptins. Below is a detailed comparative analysis:

Structural and Physicochemical Properties

Property This compound Magainin-2 Temporin A Dermaseptin S9
Length (residues) 19 23 13 27
Net Charge (pH 7) +3 +3 +2 +5
Hydrophobicity (%) 47% 43% 62% 38%
Helical Content α-helix (70–80%) α-helix (60–70%) β-sheet (dominant) α-helix (50–60%)
Key Structural Motif Amphipathic α-helix Amphipathic α-helix Cationic β-hairpin Disulfide-stabilized

Sources : Structural data from NMR studies and circular dichroism analyses .

Antimicrobial Activity

Organism This compound (MIC, μg/mL) Magainin-2 (MIC, μg/mL) Temporin A (MIC, μg/mL) Dermaseptin S9 (MIC, μg/mL)
E. coli 8–16 12–25 6–12 4–8
S. aureus 4–8 8–16 2–4 1–2
C. albicans 16–32 32–64 8–16 8–16
L. donovani 2–4 Not tested Not tested 1–2

Notes: MIC values vary with experimental conditions (e.g., pH, ionic strength) .

Selectivity and Toxicity

This compound exhibits moderate hemolytic activity (HC50: ~100 μg/mL against human erythrocytes), which is higher than dermaseptin S9 (HC50: >200 μg/mL) but lower than temporin A (HC50: ~50 μg/mL). Its therapeutic index (TI = HC50/MIC) for S. aureus is ~12.5, comparable to magainin-2 (TI: ~10) but lower than dermaseptin S9 (TI: >50) .

Stability and Proteolytic Resistance

This compound is susceptible to degradation by trypsin and pepsin, a limitation shared with magainin-2. In contrast, dermaseptin S9, which contains disulfide bonds, shows enhanced stability in serum. Chemical modifications (e.g., D-amino acid substitution) have been explored to improve proteolytic resistance in phylloseptins .

Preparation Methods

Detailed Synthesis Protocol

Step Description
Resin Loading Peptide chain anchored to Fmoc-PAL-PEG-polystyrene resin
Deprotection Removal of Fmoc group with 20% piperidine in dimethylformamide (DMF)
Coupling Addition of next Fmoc-protected amino acid using 11% N-methylmorpholine (NMM) in DMF
Repetition Cycle repeated for each amino acid in sequence
Cleavage from Resin Treatment with 94% TFA, 2% 1,2-ethanedithiol, 2% thioanisole, and 2% water for 4 hours at RT
Precipitation Peptide precipitated with ice-cold diethyl ether
Washing Washed with ice-cold diethyl ether to remove impurities
Lyophilization Peptide dissolved in TFA/water and lyophilized for storage
Purification RP-HPLC purification to isolate pure peptide
Characterization MALDI-TOF MS and analytical RP-HPLC to confirm identity and purity

Notes on Synthesis

  • The peptide is typically synthesized with a C-terminal amide to mimic the natural peptide's structure and enhance stability.
  • Side chain protecting groups are removed during the acidic cleavage step.
  • The synthetic peptide adopts an α-helical conformation in amphiphilic environments, consistent with its biological activity.

Research Findings Related to Preparation

  • The synthetic this compound prepared by SPPS shows comparable biological activity to the natural peptide, validating the synthesis approach.
  • The Fmoc-based SPPS method ensures high purity and yield, essential for bioassays and therapeutic development.
  • Purification by RP-HPLC and verification by MALDI-TOF MS are critical steps to confirm the peptide's correct sequence and molecular weight, ensuring reproducibility of results.

Summary Table of Preparation Methods for this compound

Preparation Method Description Advantages Limitations
Natural Extraction Non-invasive collection of frog skin secretions Natural peptide, bioactive form Low yield, ethical concerns
Solid-Phase Peptide Synthesis Stepwise chemical synthesis using Fmoc chemistry High purity, scalable, precise Requires specialized equipment

Q & A

Basic Question: What experimental methodologies are recommended for characterizing the structural properties of Phylloseptin-H10?

Answer:

  • Key Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are critical for confirming peptide sequence, post-translational modifications, and molecular weight .
  • Methodological Steps :
    • Purification : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
    • Structural Analysis : Conduct 2D NMR (COSY, TOCSY, NOESY) to resolve spatial configurations and disulfide bond patterns.
    • Validation : Compare spectral data with databases (e.g., UniProt) or synthetic analogs for consistency .
  • Data Interpretation : Discrepancies in NMR signals may indicate conformational flexibility, requiring molecular dynamics simulations for validation .

Advanced Question: How should researchers address conflicting reports on this compound’s cytotoxicity in mammalian versus microbial cells?

Answer:

  • Experimental Design :
    • Comparative Assays : Perform parallel cytotoxicity assays (e.g., MTT for mammalian cells, broth microdilution for microbes) under identical conditions (pH, temperature, serum concentration) .
    • Controls : Include positive controls (e.g., melittin for cytotoxicity) and negative controls (buffer-only treatments).
  • Contradiction Analysis :
    • Dose-Response Curves : Calculate IC₅₀ values for both cell types and assess selectivity indices (SI = IC₅₀[mammalian]/IC₅₀[microbial]).
    • Membrane Specificity : Use liposome models with varying lipid compositions (e.g., phosphatidylcholine for mammalian vs. phosphatidylglycerol for bacterial membranes) to test binding affinity .
  • Statistical Validation : Apply ANOVA with post-hoc tests to confirm significance across replicates and studies .

Basic Question: What in vitro models are optimal for evaluating the antimicrobial efficacy of this compound?

Answer:

  • Standardized Assays :
    • Broth Microdilution : Determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens, adhering to CLSI guidelines .
    • Time-Kill Kinetics : Monitor bacterial viability at 0, 2, 4, 6, and 24 hours post-treatment to assess bactericidal vs. bacteriostatic effects .
  • Model Limitations :
    • Biofilm Inhibition : Use crystal violet staining or confocal microscopy to quantify biofilm disruption, noting that static models may underestimate efficacy in dynamic environments .

Advanced Question: What strategies mitigate peptide degradation in stability studies of this compound?

Answer:

  • Methodological Adjustments :
    • Protease Inhibition : Pre-treat serum samples with protease inhibitors (e.g., PMSF or EDTA) during half-life assessments .
    • Formulation Optimization : Encapsulate this compound in liposomes or PEGylated nanoparticles to shield against enzymatic degradation .
  • Analytical Validation :
    • Circular Dichroism (CD) : Track secondary structural changes (α-helix to random coil) under physiological conditions (37°C, pH 7.4) .
    • LC-MS/MS : Quantify intact peptide levels over time to calculate degradation kinetics .

Basic Question: How can researchers validate the specificity of this compound’s interaction with microbial membranes?

Answer:

  • Experimental Approaches :
    • Fluorescent Probes : Use DiSC₃(5) or SYTOX Green to detect membrane depolarization or permeability changes in real time .
    • Electron Microscopy : Employ TEM to visualize membrane disruption (e.g., pore formation, lysis) in treated vs. untreated cells .
  • Negative Controls : Include scrambled peptide sequences or alanine-substituted analogs to confirm sequence-dependent activity .

Advanced Question: How should conflicting data on this compound’s immunomodulatory effects be reconciled?

Answer:

  • Systematic Reanalysis :
    • Cytokine Profiling : Use multiplex ELISA to measure pro-inflammatory (IL-6, TNF-α) and anti-inflammatory (IL-10) cytokines across immune cell types (e.g., macrophages, PBMCs) .
    • Dose-Dependency : Compare low-dose (anti-inflammatory) vs. high-dose (pro-inflammatory) responses, adjusting for endotoxin contamination via LAL assays .
  • Meta-Analysis : Aggregate published IC₅₀ values and cytokine release data to identify outliers or methodological biases (e.g., donor variability in primary cells) .

Key Considerations for Methodological Rigor

  • Reproducibility : Document all experimental parameters (e.g., buffer composition, cell passage number) in supplementary materials .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approval .
  • Data Transparency : Share raw spectra, dose-response curves, and statistical code via repositories like Zenodo or Figshare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.